N-cyclopentyl-1-methyl-1H-pyrazol-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
N-cyclopentyl-1-methylpyrazol-3-amine |
InChI |
InChI=1S/C9H15N3/c1-12-7-6-9(11-12)10-8-4-2-3-5-8/h6-8H,2-5H2,1H3,(H,10,11) |
InChI Key |
HLUJGDJSBATQMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC2CCCC2 |
Origin of Product |
United States |
Design and Chemical Exploration of N Cyclopentyl 1 Methyl 1h Pyrazol 3 Amine Derivatives and Analogues
Strategies for Structural Modification of the Pyrazole (B372694) Ring System
The pyrazole ring is an electron-rich aromatic system, making it amenable to various functionalization reactions. For a 1,3-disubstituted pyrazole like N-cyclopentyl-1-methyl-1H-pyrazol-3-amine, the C4 and C5 positions are the primary sites for modification.
Electrophilic Substitution: The C4 position of the pyrazole ring is the most nucleophilic and is the typical site for electrophilic aromatic substitution. mdpi.comscribd.com Common electrophilic substitution reactions include:
Halogenation: Introduction of bromine or chlorine at the C4 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These halogenated pyrazoles are valuable intermediates for further modifications.
Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group at the C4 position. scribd.com
Formylation: The Vilsmeier-Haack reaction, using reagents like phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), can introduce a formyl group (-CHO) at the C4 position. scribd.com
C-H Functionalization and Cross-Coupling Reactions: Modern synthetic methods allow for the direct functionalization of C-H bonds, providing an efficient route to introduce new substituents. researchgate.netrsc.org
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura coupling reaction is a powerful tool for forming new carbon-carbon bonds. nih.govnih.gov A halogenated (bromo- or iodo-) pyrazole at the C4 or C5 position can be coupled with a wide range of aryl or heteroaryl boronic acids to introduce diverse aromatic systems. acs.orgresearchgate.netacs.org Similarly, Sonogashira coupling can be used to install alkyne functionalities.
Directed C-H Arylation: The nitrogen atom at the N2 position of the pyrazole ring can act as a directing group to facilitate transition-metal-catalyzed C-H functionalization at the C5 position. researchgate.net This allows for the selective introduction of aryl or alkyl groups without the need for pre-functionalization.
Table 1: Summary of Pyrazole Ring Modification Strategies
| Reaction Type | Position | Typical Reagents | Functional Group Introduced | Potential for Further Chemistry |
|---|---|---|---|---|
| Halogenation | C4 | NBS, NCS | -Br, -Cl | Substrate for cross-coupling reactions |
| Nitration | C4 | HNO₃ / H₂SO₄ | -NO₂ | Reduction to amino group |
| Vilsmeier-Haack Formylation | C4 | POCl₃, DMF | -CHO | Aldehyde chemistry (e.g., reductive amination, oxidation) |
| Suzuki-Miyaura Coupling | C4 or C5 (from halide) | Ar-B(OH)₂, Pd catalyst, base | Aryl, Heteroaryl | Introduces diverse aromatic moieties |
| Directed C-H Arylation | C5 | Ar-X, Pd catalyst | Aryl | Direct C-C bond formation |
Modifications at the N-Cyclopentyl Moiety
Modifying the N-cyclopentyl group can significantly alter the steric and electronic properties of the molecule. These modifications are typically introduced by utilizing a pre-functionalized cyclopentylamine (B150401) during the initial synthesis of the pyrazole core, rather than by direct functionalization of the existing cyclopentyl ring.
Key synthetic strategies involve the synthesis of substituted cyclopentylamines which can then be used in the pyrazole-forming cyclization reaction. For instance, the introduction of functional groups such as hydroxyl (-OH), amino (-NH₂), or fluoro (-F) onto the cyclopentyl ring can provide new points for hydrogen bonding or alter the molecule's lipophilicity. The synthesis of such substituted cycloalkylamines is a well-established area of organic chemistry.
Derivatization at the Amine Functionality
The exocyclic amine at the C3 position is a key site for derivatization, allowing for the extension of the molecular structure and the introduction of a wide array of functional groups. acs.org As a primary amine, it readily undergoes several classical reactions.
Acylation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) yields the corresponding amides. This is one of the most common derivatizations, allowing for the introduction of various alkyl, aryl, and heteroaryl groups.
Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides.
Alkylation: The amine can be alkylated using alkyl halides, although this can sometimes lead to mixtures of mono- and di-alkylated products. Reductive amination with aldehydes or ketones provides a more controlled method for mono-alkylation.
Diazotization: The primary amine can be converted to a diazonium salt using nitrous acid. This intermediate can then be substituted by various nucleophiles in Sandmeyer-type reactions to introduce groups like halides, cyano, or hydroxyl, effectively replacing the amine. acs.org
Table 2: Common Derivatizations of the 3-Amino Group
| Reaction | Reagent Class | Resulting Functional Group | Example Reagent | Product Class |
|---|---|---|---|---|
| Acylation | Acyl Halides / Carboxylic Acids | Amide (-NHCOR) | Benzoyl chloride | N-(1-methyl-1H-pyrazol-3-yl)benzamides |
| Sulfonylation | Sulfonyl Chlorides | Sulfonamide (-NHSO₂R) | Tosyl chloride | N-(1-methyl-1H-pyrazol-3-yl)sulfonamides |
| Reductive Amination | Aldehydes / Ketones | Secondary Amine (-NHR) | Acetone | N-isopropyl-N-cyclopentyl-1-methyl-1H-pyrazol-3-amine |
| Urea (B33335) Formation | Isocyanates | Urea (-NHCONHR) | Phenyl isocyanate | 1-Cyclopentyl-1-(1-methyl-1H-pyrazol-3-yl)-3-phenylurea |
Synthesis of this compound-Based Conjugates and Hybrid Molecules
Molecular hybridization involves covalently linking two or more pharmacophores to create a single molecule with potentially enhanced or synergistic activities. researchgate.net this compound is an excellent scaffold for creating such hybrids.
The amine functionality or a group introduced onto the pyrazole ring can serve as a handle for conjugation. For example, a carboxylic acid group introduced at the C4 position can be coupled with an amine-containing molecule to form an amide-linked hybrid.
A notable strategy is the synthesis of pyrazole-tetrazole hybrids. mdpi.commdpi.comnih.govnih.gov Tetrazoles are often used as bioisosteres for carboxylic acids. A common synthetic route involves converting a nitrile group (which can be introduced at the C4 position of the pyrazole ring) into a tetrazole ring via cycloaddition with an azide, such as sodium azide. mdpi.com This links the two heterocyclic systems through a direct carbon-carbon bond. Alternatively, linker groups can be used to connect the pyrazole scaffold to other heterocyclic systems like triazoles, pyridines, or benzimidazoles. nih.govbeilstein-journals.org
Isomeric and Conformationally Restricted Analogues of this compound
The exploration of isomers and conformationally restricted analogues is a common strategy in medicinal chemistry to understand structure-activity relationships and improve pharmacological profiles.
Isomeric Analogues: Isomers of the parent compound can be synthesized by altering the substitution pattern on the pyrazole ring. The regioselectivity of pyrazole synthesis often depends on the reaction conditions and the nature of the starting materials, such as substituted hydrazines and 1,3-dicarbonyl compounds. nih.govnih.govchim.it
Regioisomers: Instead of the 1,3-disubstituted pattern, a 1,5-disubstituted analogue, 5-amino-N-cyclopentyl-1-methyl-1H-pyrazole, could be synthesized. The outcome of the cyclization reaction between a methylhydrazine and a suitable β-ketonitrile can often be directed towards one regioisomer over the other by careful choice of reaction conditions (e.g., acidic vs. basic). chim.it
Tautomers and N-Isomers: For pyrazoles without a substituent at one of the nitrogen atoms, prototropic tautomerism is possible. mdpi.com While the parent scaffold has a fixed N1-methyl group, related analogues could be explored where the methyl group is on the N2 nitrogen, leading to a different isomeric series.
Conformationally Restricted Analogues: The cyclopentyl group is flexible. Replacing it with a more rigid structure can lock the molecule into a specific conformation, which may lead to improved binding affinity for a biological target. This strategy is known as conformational restriction. nih.govdntb.gov.uamdpi.com
Bicyclic Scaffolds: The cyclopentyl ring could be replaced with rigid bicyclic systems like bicyclo[2.2.1]heptane (norbornane) or bicyclo[3.1.0]hexane. nih.gov
Spirocyclic Systems: Incorporating the cyclopentyl ring into a spirocyclic framework is another approach to reduce conformational flexibility.
Fused Rings: Creating fused-ring systems where the pyrazole is part of a larger, more rigid structure, such as a tetrahydro-benzo[g]indazole, is a sophisticated method for creating highly constrained analogues. nih.govdntb.gov.ua
In Vitro Pharmacological Spectrum and Biological Activity Profiling of N Cyclopentyl 1 Methyl 1h Pyrazol 3 Amine
Evaluation of Anticancer and Antiproliferative Activities (In Vitro)
The pyrazole (B372694) scaffold, a core component of N-cyclopentyl-1-methyl-1H-pyrazol-3-amine, is a prominent feature in the development of novel anticancer agents. srrjournals.com Various derivatives have demonstrated significant cytotoxic and antiproliferative effects across a range of human cancer cell lines.
Research has shown that pyrazole derivatives can induce a dose- and time-dependent toxicity in cancer cells. waocp.org For instance, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were evaluated for their activity against the MDA-MB-468 triple-negative breast cancer cell line, with some compounds showing potent effects. waocp.org Mechanistic studies suggest that these compounds can induce apoptosis and cause cell cycle arrest, key processes in controlling cancer cell proliferation. waocp.orgresearchgate.net
One notable pyrazole-containing compound, 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT), was found to inhibit the growth of Merkel cell carcinoma (MCC) cells by repressing the transcription of oncogenic T antigens. mdpi.com Furthermore, other novel pyrazole derivatives have shown promising activity against various cancer cell lines, including those of the colon, breast, and lung, with some exhibiting IC50 values in the low micromolar range. nih.govekb.egpropulsiontechjournal.com The antiproliferative activity of these compounds is often linked to their ability to inhibit specific enzymes or signaling pathways crucial for cancer cell survival. srrjournals.comnih.gov
| Derivative Class | Cancer Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides | Various human cancer cell lines | Potent antiproliferative activity | waocp.org |
| Pyrazolo[3,4-d]pyrimidin-4-ones | MCF-7 (Breast adenocarcinoma) | Potent inhibitory activity (IC50 of 11 µM for compound 10e) | nih.gov |
| Spiro-oxindoline-based pyrazolo[3,4-b]pyridines | NCI 60-cell line panel | Promising activity with GI50 range of 2.47-16.80 µM for some compounds | ekb.eg |
| 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT) | Merkel Cell Carcinoma (MCC) | Inhibition of cell growth and T antigen expression | mdpi.com |
Assessment of Antimicrobial Efficacy (Antibacterial and Antifungal)
The pyrazole nucleus is a key structural motif in many compounds exhibiting antimicrobial properties. nih.gov Derivatives of this compound have been investigated for their efficacy against a spectrum of bacterial and fungal pathogens.
In antibacterial screenings, certain pyrazole analogues have demonstrated remarkable activity. For example, one synthesized compound showed high activity against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which is more potent than the standard ciprofloxacin (B1669076) (MIC: 0.5 μg/mL). nih.gov Another related compound was highly active against the Gram-positive bacterium Streptococcus epidermidis, matching the efficacy of standard drugs. nih.gov The antibacterial potential of pyrazole derivatives is often attributed to substitutions on the pyrazole ring, where the presence of certain groups can enhance activity. greenpharmacy.info
In the realm of antifungal research, pyrazole derivatives have also shown promise. A series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities against phytopathogenic fungi like Gibberella zeae. mdpi.com Certain compounds in this series displayed over 50% inhibition at a concentration of 100 µg/mL, outperforming commercial fungicides. mdpi.com The versatility of the pyrazole structure allows for the development of agents with a broad spectrum of antimicrobial action. nih.govresearchgate.net
| Derivative Class/Compound | Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrazole Derivative (Compound 3) | Escherichia coli (Gram-negative) | 0.25 μg/mL | nih.gov |
| Pyrazole Derivative (Compound 4) | Streptococcus epidermidis (Gram-positive) | 0.25 μg/mL | nih.gov |
| Pyrazole Derivative (Compound 2) | Aspergillus niger (Fungus) | 1 μg/mL | nih.gov |
| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | Gibberella zeae (Fungus) | >50% inhibition at 100 µg/mL | mdpi.com |
Investigation of Anti-inflammatory Potential
The pyrazole moiety is a cornerstone in the structure of several well-known anti-inflammatory drugs, such as the COX-2 inhibitor Celecoxib. nih.gov This has spurred significant research into new pyrazole derivatives, including those related to this compound, as potential anti-inflammatory agents. nih.govmdpi.commdpi.com
In vitro studies have confirmed that various synthesized pyrazole compounds possess significant anti-inflammatory properties. nih.gov For instance, certain novel pyrazole analogues have demonstrated better anti-inflammatory activity when compared to standard drugs like Diclofenac sodium. nih.gov The mechanism of action for many of these compounds is believed to involve the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenases (COX-1 and COX-2). mdpi.commdpi.com Molecular docking studies have further supported these findings, showing good binding interactions between pyrazole derivatives and these enzymes. researchgate.net The structural diversity of pyrazole derivatives allows for the fine-tuning of their activity and selectivity, paving the way for the development of more effective and safer anti-inflammatory drugs. mdpi.com
Characterization of Antioxidant Properties
Pyrazole derivatives have been investigated for their antioxidant capabilities, which are crucial for combating oxidative stress implicated in numerous diseases. researchgate.net The antioxidant potential of compounds related to this compound is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging test. researchgate.netmdpi.com
These studies measure the ability of the compounds to donate a hydrogen atom or an electron to neutralize free radicals. researchgate.net A series of N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives were tested, with some compounds showing significant DPPH radical scavenging activity, reaching up to 96.64% at a concentration of 80 mg/mL. researchgate.net The antioxidant activity is often influenced by the specific substituents on the pyrazole ring. nih.gov For example, studies on 5-aminopyrazole derivatives found that the presence of a 3-unsubstituted pyrazole scaffold is a key determinant for antioxidant and antiproliferative activity. nih.gov
| Derivative Class | Assay | Result | Reference |
|---|---|---|---|
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivatives | DPPH Radical Scavenging | Up to 96.64% activity at 80 mg/mL | researchgate.net |
| 5-Aminopyrazole carbohydrazide (B1668358) derivatives | DPPH Radical Scavenging | Best values showed 27.65% antioxidant activity (AA%) | nih.gov |
Enzyme Inhibition Profiling (e.g., Lipoxygenase, Thrombin)
The ability of this compound and its analogs to inhibit specific enzymes is a key aspect of their pharmacological profile. Research has focused on enzymes involved in inflammation and metabolic processes.
One area of interest is the inhibition of lipoxygenases (LOX), which are enzymes involved in the inflammatory pathway. A study on novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives demonstrated their potential as inhibitors of 15-lipoxygenase. nih.gov
Additionally, other pyrazole-fused benzimidazoles have been evaluated as potential inhibitors of pancreatic lipase (B570770) (PL), an enzyme critical for dietary fat digestion and a target for anti-obesity therapies. europeanreview.org One such derivative, (E)-N2-((naphthalene-1-yl)methylene)-N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine, was identified as a potent PL inhibitor, showing 93±1.12% inhibition in vitro. europeanreview.org This highlights the potential of the pyrazole scaffold in designing inhibitors for a variety of enzymatic targets.
Receptor Agonist/Antagonist Activities (e.g., APJ Receptor Agonism)
Recent drug discovery efforts have identified pyrazole-based compounds as potent modulators of G-protein coupled receptors, such as the apelin receptor (APJ). nih.govnih.gov The APJ receptor system is a promising target for cardiovascular and metabolic diseases. nih.gov
Through focused screening, a novel pyrazole-based small molecule agonist of the APJ receptor was discovered. nih.gov Subsequent optimization led to the exploration of structural modifications at the N1 position of the pyrazole core. nih.gov These studies revealed that substituting the N1 position with alkyl or cycloalkyl groups, including cyclopentyl, resulted in compounds with enhanced potency. nih.gov Specifically, analogs with n-propyl, cyclopentyl, and cyclohexyl substitutions showed a preference for calcium/cAMP signaling pathways over β-arrestin recruitment, suggesting a potential for reduced receptor desensitization. nih.gov These findings indicate that compounds with a structure similar to this compound are promising agonists for the APJ receptor. nih.govnih.gov
| Receptor | Activity | Key Structural Feature | Signaling Pathway Preference | Reference |
|---|---|---|---|---|
| Apelin Receptor (APJ) | Agonist | N1-cycloalkyl (cyclopentyl, cyclohexyl) substitution on pyrazole core | Calcium/cAMP signaling over β-arrestin recruitment | nih.gov |
Kinase Inhibitory Potencies (e.g., TRK, EGFR, GSK-3)
The pyrazole scaffold is recognized as a "privileged scaffold" in medicinal chemistry for the development of kinase inhibitors, which are crucial in cancer therapy and other diseases. nih.govnih.gov
Derivatives based on the 3-amino-1H-pyrazole core have been developed as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov Modifications to this scaffold have led to compounds with high cellular potency for kinases like CDK16. nih.gov
Furthermore, a pyrazole derivative, 4-[(5-methyl-1H-pyrazol-3-yl)amino]-2H-phenyl-1-phthalazinone (PHT), initially reported as an Aurora kinase A inhibitor, was discovered to have a previously unknown inhibitory activity against glycogen (B147801) synthase kinase 3 (GSK3). mdpi.com In vitro kinase assays confirmed that PHT directly targets GSK3. mdpi.com This dual activity highlights the potential for pyrazole compounds to interact with multiple kinase targets. The development of pyrazole-based kinase inhibitors continues to be an active area of research, targeting a wide range of kinases involved in pathological signaling pathways. nih.gov
Elucidation of Molecular Mechanisms of Action and Target Engagement of N Cyclopentyl 1 Methyl 1h Pyrazol 3 Amine
Biochemical Pathways Modulated by N-cyclopentyl-1-methyl-1H-pyrazol-3-amine
There is no available data from biochemical assays or preclinical studies to identify the specific biochemical pathways modulated by this compound.
Identification of Specific Molecular Targets and Binding Interactions
Specific molecular targets for this compound have not been identified. Research detailing its binding affinity, interaction motifs, or structural biology in complex with any protein or enzyme is not present in the available scientific literature.
Cellular Effects and Signaling Pathway Modulation
There is no published research describing the cellular effects of this compound or its impact on intracellular signaling pathways.
Functional Selectivity and Bias of Receptor Interactions (e.g., Calcium Mobilization vs. Beta-Arrestin Recruitment)
Information regarding the functional selectivity or biased agonism of this compound at any receptor is not available. Studies comparing its potential to activate different downstream signaling pathways, such as calcium mobilization versus β-arrestin recruitment, have not been reported.
Structure Activity Relationship Sar Studies of N Cyclopentyl 1 Methyl 1h Pyrazol 3 Amine and Its Analogues
Impact of N1 Pyrazole (B372694) Substituent Modifications on Biological Potency
The substituent at the N1 position of the pyrazole ring is a key determinant of the pharmacological profile of many pyrazole-based compounds. Modifications at this position can significantly alter a compound's potency, selectivity, and pharmacokinetic properties by influencing its conformation, electronic distribution, and ability to form hydrogen bonds.
Research on various pyrazole series has demonstrated that the nature of the N1 substituent is crucial for biological activity. For instance, in some classes of pyrazole derivatives, the presence of an unsubstituted N1 nitrogen (N1-H) is essential for activity. Studies have shown that inserting different alkyl and aryl moieties at the N1 position can lead to a complete loss of antiproliferative or inhibitory activity against certain targets. nih.govacs.org This suggests that the N1 proton may act as a critical hydrogen bond donor, interacting with a specific residue in the target protein's active site. acs.org For example, a series of 4-arylazo-3,5-diamino-1H-pyrazoles investigated for anti-biofilm activity showed a complete loss of function when the N1 position was substituted with groups ranging from a small methyl to bulkier benzyl (B1604629) and phenyl groups. nih.gov
Conversely, in other contexts, substitution at the N1 position is well-tolerated and can be optimized to enhance potency. The introduction of a methyl group, as seen in N-cyclopentyl-1-methyl-1H-pyrazol-3-amine, is a common strategy. The specific impact of the N1-methyl group compared to an N1-H depends heavily on the target. For some enzyme inhibitors, the N1-methyl group might fit into a hydrophobic pocket, thereby increasing binding affinity. However, if the target requires a hydrogen bond donor at that position, methylation would be detrimental. acs.org The choice between different alkyl or aryl hydrazines during synthesis determines the N1 substituent and can lead to different regioisomers with distinct biological profiles. nih.gov
The table below summarizes the general impact of N1 substituent modifications on the biological activity of pyrazole analogues based on findings from various studies.
| N1 Substituent | General Impact on Potency | Rationale |
| -H | Essential for activity in some compound series. nih.govacs.org | Acts as a crucial hydrogen bond donor for target interaction. acs.org |
| -CH₃ (Methyl) | Can enhance or decrease activity depending on the target. | May fit into a hydrophobic pocket or cause steric hindrance. |
| -CH₂Ph (Benzyl) | Often leads to a loss of activity. nih.gov | The bulky group can create steric clashes within the binding site. |
| -Ph (Phenyl) | Can lead to a loss of activity. nih.gov | May introduce unfavorable steric or electronic effects. |
Role of the Cyclopentyl Moiety in Activity and Selectivity
The substituent at the C3 (or C5) position of the pyrazole ring plays a significant role in modulating the compound's interaction with the target, thereby influencing its activity and selectivity. In this compound, this position is occupied by a cyclopentyl group. The size, shape, and lipophilicity of this group are critical for fitting into the binding pocket of the target enzyme or receptor.
A study investigating pyrazole-based inhibitors of meprin α and β provides direct insight into the role of the C3/C5 substituent. nih.gov In this research, various alkyl and aryl groups were evaluated at this position. The findings revealed that a cyclopentyl moiety resulted in inhibitory activity similar to that of a phenyl group, which was one of the most potent substituents in the series. nih.gov This suggests that the S1' subsite of the meprin α enzyme can favorably accommodate a cyclic aliphatic group of this size. nih.gov
In contrast, smaller or more flexible substituents at the same position led to a decrease in activity. For example, replacing the cyclic moiety with a smaller methyl group or a more flexible benzyl group resulted in reduced inhibitory potency against meprin α. nih.govresearchgate.net This indicates that the rigid and appropriately sized cyclopentyl ring may provide an optimal conformation for binding, potentially by making favorable van der Waals contacts within a hydrophobic pocket of the target. nih.gov The preference for a cyclic moiety highlights the importance of shape complementarity between the ligand and the protein's active site.
The following table, based on data for meprin α inhibitors, illustrates the effect of modifying the substituent at the C3/C5 position of the pyrazole core. nih.gov
| C3/C5 Substituent | Relative Inhibitory Activity (Meprin α) | Implication |
| Phenyl | High | Aromatic ring fits well into the binding pocket. |
| Cyclopentyl | High (similar to Phenyl) | The cyclic aliphatic group is well-tolerated and provides favorable interactions. nih.gov |
| Methyl | Decreased | Smaller size may lead to suboptimal contacts in the binding site. nih.gov |
| Benzyl | Decreased | Increased flexibility or different orientation may be less favorable for binding. nih.gov |
Influence of Amine Substitution on Pharmacological Profile
The amino group at the C3 or C5 position is a defining feature of aminopyrazoles and a crucial contributor to their pharmacological profiles. nih.gov This functional group is polar and can act as a hydrogen bond donor, which is often essential for anchoring the molecule to its biological target. researchgate.net The presence of a primary amine (-NH₂) can be critical for the biological activity of many pyrazole derivatives. researchgate.net
Modification of this amine group, for instance, through acylation or the formation of urea (B33335) or thiourea (B124793) derivatives, can drastically alter the compound's activity. mdpi.com Such modifications change the electronic properties, hydrogen bonding capacity, and steric profile of the molecule. For example, a study on 3-aminopyrazoles bearing a thiourea moiety at N1 found that the combination of these features was effective against methicillin-resistant S. aureus. mdpi.com In another series, acylation of the amino group in 4-arylazo-3,5-diamino-1H-pyrazoles led to a complete loss of their anti-biofilm activity, indicating the necessity of the free primary amine for the desired biological effect. nih.gov
These findings underscore that the exocyclic amino group is not merely a passive part of the scaffold but an active pharmacophoric element. Its substitution pattern must be carefully considered during drug design, as any modification can lead to significant changes in the pharmacological profile, potentially switching activity between different targets or abolishing it entirely.
Positional Isomerism and its Effects on Activity (e.g., 3-amine vs. 5-amine)
Positional isomerism, particularly the location of the amino group at the C3 versus the C5 position of the pyrazole ring, is a critical factor that significantly affects the biological activity of aminopyrazoles. nih.govresearchgate.net Although N-unsubstituted 3-amino and 5-aminopyrazoles can exist as tautomers, fixing the N1 substituent, as in this compound, locks the molecule into a specific isomeric form (in this case, a 3-amino isomer, though synthesis could also potentially yield the 5-amino isomer, 5-cyclopentyl-2-methylpyrazol-3-amine). mdpi.comuni.lu
The distinct spatial arrangement of the amino group in 3-aminopyrazoles versus 5-aminopyrazoles leads to different three-dimensional structures and electronic properties. nih.gov This structural difference dictates how the molecule can orient itself within a binding site and which specific interactions it can form with the target protein. Consequently, 3-amino and 5-aminopyrazoles are often investigated as separate classes of compounds with distinct biological activities. nih.govresearchgate.net For instance, different series of 3-aminopyrazoles have been reported as anticancer and anti-infective agents, while various 5-aminopyrazole derivatives have been developed as kinase inhibitors and anti-inflammatory agents. nih.gov
The synthesis of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, often relies on the reactivity of 5-aminopyrazoles, where the 1-NH and 5-NH₂ groups act as binucleophilic sites. nih.gov In contrast, the reactivity pattern of 3-aminopyrazoles can lead to the formation of different fused ring systems. This differential reactivity and the resulting distinct biological profiles highlight the profound impact of the amino group's position on the pyrazole core.
| Isomer | Structural Characteristics | Common Biological Activities |
| 3-Aminopyrazole (B16455) | Amino group is adjacent to the substituted N1 nitrogen. | Often explored as anticancer and anti-infective agents. nih.govresearchgate.net |
| 5-Aminopyrazole | Amino group is separated from the substituted N1 nitrogen by a carbon atom. | Frequently used as scaffolds for kinase inhibitors and anti-inflammatory drugs. nih.govnih.gov |
Development of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties, which are quantified by molecular descriptors. ej-chem.org For pyrazole derivatives, 2D and 3D-QSAR models have been developed to understand the structural requirements for various biological activities, such as enzyme inhibition or anticancer effects. shd-pub.org.rsnih.govnih.gov
The development of a QSAR model typically involves several steps:
Data Set Collection: A series of pyrazole analogues with their corresponding measured biological activities (e.g., IC₅₀ or pIC₅₀ values) is compiled. nih.gov
Descriptor Calculation: Various molecular descriptors are calculated for each compound. These can include 2D descriptors (e.g., molecular weight, number of multiple bonds, topological indices) and 3D descriptors (e.g., steric and electrostatic fields). shd-pub.org.rsnih.gov
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. nih.govacs.org
Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation) and external validation techniques to ensure its reliability. nih.govacs.org
For pyrazole-based compounds, QSAR studies have revealed the importance of various descriptors. For example, a 2D-QSAR model for pyrazole derivatives as acetylcholinesterase inhibitors showed that molecular volume and the number of multiple bonds were significant factors. shd-pub.org.rs In another study on EGFR kinase inhibitors, adjacency distance matrix descriptors were found to be influential. nih.govacs.org 3D-QSAR models, which consider the 3D alignment of molecules, provide contour maps that visualize regions where steric bulk or specific electrostatic charges (positive or negative) are favorable or unfavorable for activity, offering a more intuitive guide for designing new, more potent analogues. shd-pub.org.rs These models serve as powerful predictive tools in drug discovery, enabling the rational design of novel pyrazole derivatives with enhanced potency. nih.gov
Computational Approaches and Molecular Modeling in N Cyclopentyl 1 Methyl 1h Pyrazol 3 Amine Research
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This method is crucial for understanding the structural basis of ligand-target interactions and for virtual screening of compound libraries. In the context of N-cyclopentyl-1-methyl-1H-pyrazol-3-amine, docking simulations would be employed to predict its binding mode and affinity within the active site of a specific biological target.
A typical molecular docking study would involve preparing the 3D structure of the target protein and the ligand, followed by running a docking algorithm (like AutoDock) to generate and score various binding poses. ijpbs.com The results are analyzed to identify the most stable binding conformation and the specific interactions that stabilize the complex. nih.gov
Table 1: Hypothetical Molecular Docking Results for this compound against a Protein Kinase Target
| Parameter | Value/Description |
| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) |
| Docking Score (kcal/mol) | -8.5 |
| Key Hydrogen Bonds | Amine (-NH) with backbone C=O of GLU81 |
| Pyrazole (B372694) N2 with backbone N-H of LEU83 | |
| Hydrophobic Interactions | Cyclopentyl ring with ILE10, VAL18 |
| Methyl group with ALA31, VAL64 |
Note: This data is illustrative and based on typical interactions observed for pyrazole-based kinase inhibitors.
Dynamics Simulations and Conformational Analysis
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. nih.gov MD simulations are used to assess the stability of the binding pose predicted by docking and to explore the conformational flexibility of both the ligand and the protein. nih.gov
For the this compound-protein complex, an MD simulation would involve placing the docked structure in a simulated physiological environment (a box of water molecules and ions) and calculating the atomic motions over a period typically ranging from nanoseconds to microseconds. nih.gov Analysis of the simulation trajectory can reveal:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand's position relative to the protein's active site is monitored. A stable RMSD value over time suggests a stable binding mode. nih.gov
Interaction Persistence: The persistence of key hydrogen bonds and hydrophobic contacts identified in docking can be tracked throughout the simulation.
Conformational Changes: MD can reveal subtle changes in the protein's shape upon ligand binding and explore the conformational landscape of the flexible cyclopentyl group.
Conformational analysis, often performed in conjunction with quantum mechanical calculations, focuses on identifying the low-energy conformations of the molecule. Studies on flexible pyrazolone (B3327878) derivatives have shown that linkers and substituents significantly influence whether the molecule adopts a folded or open conformation, which in turn affects its ability to bind to a target. bohrium.com For this compound, the orientation of the cyclopentyl ring relative to the pyrazole core is a key conformational feature that would be investigated.
De Novo Design and Virtual Screening of this compound Analogues
Virtual screening and de novo design are powerful computational strategies for discovering novel bioactive compounds. These methods leverage the structural information of a target protein or a known active ligand to identify new chemical entities with high potential for biological activity.
Virtual Screening involves the docking of large libraries of compounds against a target protein to identify molecules that are predicted to bind with high affinity. nih.govacs.org Starting with the this compound scaffold, a virtual library of analogues could be generated by systematically modifying its constituent parts (e.g., replacing the cyclopentyl group with other cycloalkyl or aromatic rings, or altering the substitution pattern on the pyrazole ring). nih.govchemmethod.com This library would then be screened against a target of interest to prioritize analogues for synthesis. High-throughput virtual screening (HTVS) has been successfully used to identify novel pyrazole-based inhibitors for targets like CDK8. chemmethod.com
De Novo Design is a more creative approach where novel molecular structures are built from scratch or by growing a fragment within the target's active site. researchgate.net This method can generate entirely new scaffolds that are optimized for binding to the target. Using this compound as a starting fragment, a de novo design algorithm could suggest modifications that improve interactions with specific pockets in the binding site, potentially leading to the design of analogues with enhanced potency and selectivity. researchgate.netnih.gov
Table 2: Example of a Virtual Library Generation Strategy for Analogues
| Scaffold Position | Modification Type | Example Substituents |
| N1-substituent | Alkyl Variation | Ethyl, Propyl, Isobutyl |
| C3-substituent | Cycloalkyl Variation | Cyclobutyl, Cyclohexyl, Tetrahydrofuranyl |
| C4-position | Substitution | Halogens (F, Cl, Br), Small alkyls (Methyl) |
| C5-position | Substitution | Methyl, Trifluoromethyl, Phenyl |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. eurasianjournals.comtandfonline.com DFT calculations provide valuable insights that are complementary to force-field-based methods like docking and MD. For this compound, DFT can be used to compute several key properties. nih.govresearchgate.net
Optimized Geometry: DFT calculations can determine the most stable three-dimensional structure of the molecule, providing accurate bond lengths and angles. tandfonline.com
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. nih.gov
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is critical for understanding non-covalent interactions, such as hydrogen bonding. researchgate.net
Atomic Charges: Calculating the partial charges on each atom helps to rationalize intermolecular interactions and predict sites of reaction.
Studies on various pyrazole derivatives have used DFT to correlate these calculated parameters with observed biological activity, providing a rational basis for their mechanisms of action. nih.govnih.gov
Table 3: Illustrative DFT-Calculated Electronic Properties (B3LYP/6-31G(d,p) level)
| Property | Hypothetical Value | Interpretation |
| HOMO Energy | -6.15 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -0.25 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.90 eV | A relatively large gap suggests high kinetic stability. |
| Dipole Moment | 2.5 D | Indicates the overall polarity of the molecule. |
Note: These values are hypothetical and serve to illustrate the output of DFT calculations.
Pharmacophore Modeling and Lead Optimization Studies
Pharmacophore modeling and lead optimization are critical steps in translating a promising hit compound into a viable drug candidate.
Pharmacophore Modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. nih.gov A pharmacophore model for a target can be generated based on the structure of a known ligand-protein complex or a set of active molecules. acs.orgnih.gov Such a model can then be used as a 3D query to screen compound databases for new molecules that fit the required features, including analogues of this compound.
Lead Optimization is the iterative process of modifying the chemical structure of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. nih.gov Computational methods play a central role in this process. For this compound, a lead optimization campaign would involve:
Identifying Modification Sites: Using docking and MD data, scientists identify positions on the molecule where modifications could improve binding or other properties.
Designing Analogues: New analogues are designed in silico. For instance, a study on 5-phenylpyrazolopyrimidinone analogues found that antitrypanosomal activity peaked with a cyclopentyl group at a specific position, highlighting the importance of substituent size. acs.org
Predicting Properties: The designed analogues are evaluated computationally for binding affinity (docking), stability (MD), and electronic properties (DFT) before being selected for synthesis.
This computational-driven approach allows for the rational optimization of the lead compound, maximizing the chances of developing a successful drug candidate while minimizing synthetic effort. researchgate.netnih.gov
Future Perspectives and Academic Research Opportunities for N Cyclopentyl 1 Methyl 1h Pyrazol 3 Amine
Advancements in Synthetic Methodologies for Complex Analogues
The future exploration of N-cyclopentyl-1-methyl-1H-pyrazol-3-amine is intrinsically linked to the development of advanced synthetic strategies to generate a diverse library of complex analogues. While classical methods like the Knorr pyrazole (B372694) synthesis provide a foundational approach, modern techniques offer pathways to more intricate and varied structures. mdpi.comyoutube.com
Future research should focus on leveraging contemporary synthetic methodologies, including:
Multicomponent Reactions (MCRs): These reactions allow for the assembly of complex molecules from three or more starting materials in a single step, offering an efficient route to novel derivatives. mdpi.com Applying MCRs could enable the rapid generation of a library of analogues with diverse substitutions on and around the pyrazole core.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. nih.gov This technology could be employed to synthesize analogues of this compound with high purity and yield, facilitating larger-scale biological screening. nih.gov
Photoredox Catalysis: Light-mediated reactions provide novel pathways for functionalization that are often not achievable through traditional thermal methods. mdpi.com This could be used to introduce unique functional groups onto the pyrazole or cyclopentyl rings, expanding the chemical space for biological testing.
By embracing these advanced methods, researchers can move beyond simple derivatives and construct sophisticated analogues designed to probe specific biological interactions and optimize structure-activity relationships (SAR).
Exploration of Novel Biological Activities and Therapeutic Indications
The pyrazole nucleus is a "privileged scaffold," known to interact with a wide array of biological targets, leading to diverse pharmacological effects such as anti-inflammatory, anticancer, and antimicrobial activities. bohrium.comnih.govglobalresearchonline.net The specific biological profile of this compound remains largely uncharted, presenting a significant opportunity for academic research.
Future investigations should systematically screen this compound and its newly synthesized analogues against a broad spectrum of biological targets. Key research directions include:
Kinase Inhibition Assays: Many pyrazole derivatives function as kinase inhibitors. nih.gov Screening against panels of kinases, such as receptor tyrosine kinases (e.g., RET kinase) or those involved in inflammatory signaling, could identify novel therapeutic targets. nih.gov
Antiproliferative Studies: Evaluation against various cancer cell lines is a priority, given the established anticancer potential of pyrazole-containing molecules. nih.govnih.gov
Antimicrobial and Antiviral Screening: The rise of drug-resistant pathogens necessitates the search for new antimicrobial agents. researchgate.net The unique structure of this compound warrants its evaluation against diverse bacterial, fungal, and viral strains. researchgate.netbohrium.com
A systematic approach to biological screening will be crucial in identifying novel activities and potential therapeutic indications for this class of compounds, thereby guiding future medicinal chemistry efforts.
Integration of Multi-omics Data for Comprehensive Biological Understanding
To move beyond simply identifying biological activity, a deep understanding of the mechanism of action is required. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to elucidate how this compound affects biological systems at a molecular level. nih.gov
Future academic research could employ a systems biology approach:
Cellular Perturbation: Treat relevant cell models (e.g., cancer cells or immune cells) with the compound.
Multi-omics Profiling: Analyze the treated cells using a combination of omics technologies to measure changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics). mdpi.com
Bioinformatic Analysis: Integrate the multi-omics datasets to identify perturbed signaling pathways, protein interaction networks, and metabolic processes. mdpi.com
This comprehensive approach can reveal the compound's primary targets and off-target effects, providing a detailed molecular portrait of its biological impact. Such an understanding is invaluable for optimizing lead compounds and predicting potential therapeutic efficacy.
Development of Advanced Delivery Systems for Research Applications
The physicochemical properties of a compound, such as solubility and stability, can significantly impact its utility in biological research. To ensure reliable and reproducible results in preclinical studies, the development of advanced delivery systems for this compound and its analogues may be necessary.
Research in this area could focus on:
Nanoparticle Encapsulation: Formulating the compound within polymeric nanoparticles or liposomes to improve aqueous solubility, protect it from degradation, and potentially enable targeted delivery to specific tissues or cells in vivo.
Prodrug Strategies: Designing inactive prodrugs that are converted to the active this compound under specific physiological conditions, which can improve bioavailability and reduce off-target effects.
Complexation Agents: Utilizing agents like cyclodextrins to form inclusion complexes that enhance the solubility and stability of the compound for in vitro and in vivo testing. aip.org
Developing these delivery systems is not aimed at clinical application but rather at creating robust research tools to facilitate the accurate evaluation of the compound's biological potential in academic settings.
Collaborative Research Frameworks in Pyrazole Chemical Biology
The multifaceted research required to fully explore the potential of this compound necessitates a collaborative, interdisciplinary approach. The complexity of modern chemical biology and drug discovery extends beyond the capabilities of any single research group.
A future-oriented approach would involve establishing collaborative frameworks that bring together:
Synthetic Organic Chemists: To design and execute the synthesis of complex analogues. mdpi.com
Pharmacologists and Cell Biologists: To conduct high-throughput screening and detailed biological assays.
Computational Chemists and Bioinformaticians: To perform molecular modeling, analyze multi-omics data, and predict potential biological targets. researchgate.net
Structural Biologists: To determine the crystal structures of the compound bound to its biological targets, providing insights for rational drug design.
By fostering open communication, data sharing, and the exchange of materials and expertise, such collaborative networks can significantly accelerate the pace of discovery. These frameworks can transform this compound from a single chemical entity into a well-understood chemical probe and a potential starting point for new therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
